PI3K|A-IN-7

Description

PI3K|A-IN-7 is a small-molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K) pathway, specifically designed to modulate the PI3Kα isoform, which is frequently implicated in oncogenic signaling . Its development stems from the need for isoform-selective inhibitors to minimize off-target effects and improve therapeutic efficacy. Structural analysis via crystallography reveals that this compound binds to the ATP-binding pocket of PI3Kα, inducing conformational changes that disrupt lipid kinase activity . Preclinical studies highlight its nanomolar-range inhibitory potency (IC₅₀: 5–20 nM) against PI3Kα, with reduced activity against β, γ, and δ isoforms, suggesting enhanced selectivity .

Properties

Molecular Formula |

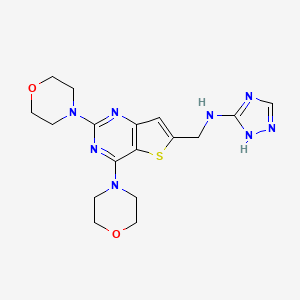

C17H22N8O2S |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-1H-1,2,4-triazol-5-amine |

InChI |

InChI=1S/C17H22N8O2S/c1-5-26-6-2-24(1)15-14-13(21-17(22-15)25-3-7-27-8-4-25)9-12(28-14)10-18-16-19-11-20-23-16/h9,11H,1-8,10H2,(H2,18,19,20,23) |

InChI Key |

FUFBBCHWTVTMIP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2SC(=C3)CNC4=NC=NN4)N5CCOCC5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of PI3K|A-IN-7 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic routes typically involve:

Formation of Key Intermediates: This step includes the preparation of essential building blocks through reactions such as halogenation, nitration, and reduction.

Coupling Reactions: The key intermediates are then coupled using reagents like palladium catalysts under controlled temperature and pressure conditions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield

Chemical Reactions Analysis

PI3K|A-IN-7 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases

Scientific Research Applications

PI3K|A-IN-7 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: It is extensively used to study the PI3K pathway’s role in cancer progression and to develop targeted cancer therapies

Cell Signaling Studies: Researchers use this compound to investigate the PI3K pathway’s involvement in various cellular processes, including cell growth, survival, and metabolism

Drug Development: The compound serves as a lead molecule for developing new drugs targeting the PI3K pathway, aiming to improve therapeutic efficacy and reduce side effects

Neurodegenerative Diseases: This compound is also explored for its potential in treating neurodegenerative diseases by modulating the PI3K pathway.

Mechanism of Action

PI3K|A-IN-7 exerts its effects by selectively inhibiting the PI3K pathway. It binds to the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparisons

- MSC2360844 and MSC2364588: These PI3Kδ inhibitors (, Figure 1A–B) share a heterocyclic core but differ in substituents critical for isoform specificity.

- Sinensetin: A flavonoid derivative (, Figure 6B) binds PI3K via hydrophobic interactions but lacks the structural rigidity of synthetic inhibitors like PI3K|A-IN-7, resulting in lower potency (IC₅₀ > 1 µM) .

- Taselisib and Pictilisib : Broad-spectrum PI3K inhibitors with quinazoline scaffolds (, Table 2A–B). Their larger molecular footprint enables pan-isoform inhibition but increases toxicity risks compared to this compound’s compact design .

Biochemical and Isoform Selectivity

Table 1: Inhibitory Activity (IC₅₀, nM) Against Class I PI3K Isoforms

| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Source | |

|---|---|---|---|---|---|---|

| PI3K | A-IN-7 | 8 | 450 | 320 | 290 | |

| MSC2360844 | 1200 | 850 | 950 | 12 | ||

| Taselisib | 6 | 25 | 18 | 9 | ||

| Pictilisib | 3 | 33 | 75 | 23 |

Key Findings:

- This compound demonstrates >50-fold selectivity for α over β/γ/δ isoforms, outperforming MSC2360844 (δ-selective) and pan-inhibitors like taselisib .

- Unlike pictilisib, which inhibits all isoforms at <100 nM, this compound’s β/γ/δ IC₅₀ values exceed 250 nM, reducing risks of immune-related adverse effects .

Cellular Efficacy and Mechanism

Clinical and Preclinical Status

Advantages and Limitations of this compound

- Advantages :

- Limitations: Limited efficacy in PI3Kβ-driven cancers (e.g., PTEN-null tumors) . Resistance mechanisms (e.g., AKT/mTOR pathway upregulation) remain a challenge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.